molecular formula C16H15FN2OS B1527226 5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol CAS No. 1291543-43-5

5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol

Cat. No.: B1527226
CAS No.: 1291543-43-5
M. Wt: 302.4 g/mol
InChI Key: JZQLBGGEOXHOON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Reduced benzodiazole derivatives

    Substitution: Substituted benzodiazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
  • 5-chloro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
  • 5-fluoro-1-[2-(3-ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol

Uniqueness

5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol is unique due to the specific combination of its fluorine atom, benzodiazole ring, and thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-fluoro-3-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-11-3-2-4-13(9-11)20-8-7-19-15-6-5-12(17)10-14(15)18-16(19)21/h2-6,9-10H,7-8H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQLBGGEOXHOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)F)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
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5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
Reactant of Route 3
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5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
Reactant of Route 4
5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
Reactant of Route 5
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5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
Reactant of Route 6
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5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol

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